molecular formula C16H18ClNO B1317658 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine CAS No. 87294-31-3

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine

Cat. No.: B1317658
CAS No.: 87294-31-3
M. Wt: 275.77 g/mol
InChI Key: RKPJQUWWYQWUOE-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH2-).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Biological Activity

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine, also known by its chemical structure and various identifiers, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity based on available literature, including case studies, research findings, and comparative data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H18_{18}ClN O
  • Molecular Weight : 263.76 g/mol

Structural Features

  • The presence of a sec-butyl group contributes to lipophilicity, potentially affecting its interaction with biological membranes.
  • The chlorophenylamine moiety is often associated with various biological activities, including anti-inflammatory and analgesic effects.

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Some studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through modulation of oxidative stress pathways.

Case Studies

  • Study on Antidepressant Effects :
    • A study evaluated the impact of related phenylamine derivatives on depression-like behaviors in rodent models. Results showed that certain derivatives significantly reduced immobility time in the forced swim test, suggesting antidepressant-like effects (source: ).
  • Anti-inflammatory Activity :
    • In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating a potential role in managing inflammatory conditions (source: ).
  • Neuroprotective Study :
    • Research involving neurodegenerative models highlighted that the compound could attenuate neuronal cell death induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease (source: ).

Comparative Data Table

The following table compares the biological activity of this compound with other related compounds:

Compound NameAntidepressant ActivityAnti-inflammatory ActivityNeuroprotective Effect
This compoundModerateHighModerate
ClozapineHighModerateHigh
FluoxetineHighLowLow

In Vitro Studies

In vitro studies have shown that this compound can modulate key signaling pathways involved in inflammation and neurotransmission. The compound's ability to inhibit phospholipase A2 has been particularly noted as a mechanism for its anti-inflammatory properties (source: ).

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Dosing studies indicated that oral administration led to significant bioavailability, which is critical for therapeutic efficacy (source: ).

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(18)10-15(16)17/h4-11H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPJQUWWYQWUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542491
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87294-31-3
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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